(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one
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Overview
Description
5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a tetrahydropyran ring fused to a furanone moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable dihydropyran derivative and a furanone precursor, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in studies related to enzyme inhibition or receptor binding.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: A related compound with a hydroxyl group, known for its flavor and fragrance properties.
2(5H)-Furanone: The parent compound, which serves as a core structure for many bioactive molecules.
Uniqueness
5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone is unique due to the presence of the tetrahydropyran ring, which may confer distinct chemical and biological properties compared to other furanones. This structural feature could influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
137881-51-7 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7-8H,1-3,6H2/t7-,8+/m0/s1 |
InChI Key |
NLYACRFEAFZTNA-JGVFFNPUSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)[C@H]2C=CC(=O)O2 |
SMILES |
C1CCOC(C1)C2C=CC(=O)O2 |
Canonical SMILES |
C1CCOC(C1)C2C=CC(=O)O2 |
137881-51-7 | |
Synonyms |
(R*,S*)-(+)(-)-5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone 5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone THP-furanone |
Origin of Product |
United States |
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